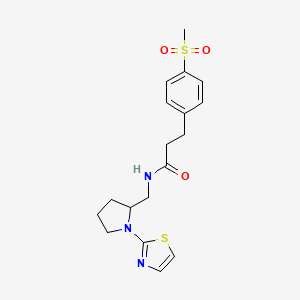

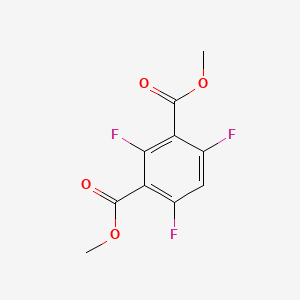

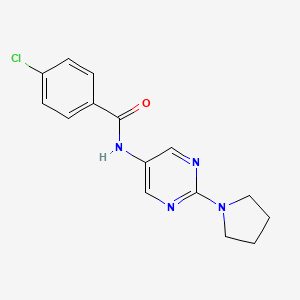

3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide" is a molecule that appears to be related to a class of compounds with various biological activities. The papers provided discuss related compounds with sulfonamide groups and their synthesis, molecular structure, and potential biological activities, such as COX-2 inhibition and antihyperglycemic effects .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including solid-phase synthesis and reactions with various reagents to achieve the desired molecular structures. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reactions that yielded unexpected pyrrolidin-3-ones . Another synthesis approach involved the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to afford an isothiocyanate intermediate, which was then treated with sulfanilamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group, which is a common feature in many biologically active molecules. The crystal structure of a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was determined using X-ray diffraction, revealing a monoclinic space group with specific unit cell dimensions . Another study reported the molecular structure of a sulfonamide with two independent molecules in the asymmetric unit, showing a nearly trigonal-planar geometry around the sulfonamide nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can lead to various transformations and the formation of different heterocyclic structures. For instance, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine gave rise to a sulfonamide, which could further react to form unsaturated ketones, semicarbazones, and thiosemicarbazones . These reactions demonstrate the versatility of sulfonamide compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of the sulfonamide group contributes to the polarity and potential hydrogen bonding capabilities of the molecule. The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and molecular conformations . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

科学的研究の応用

Anticonvulsant and Anticancer Applications

Compounds with a sulfonamide moiety, including those related to the specified chemical structure, have been synthesized and evaluated for their anticonvulsant and anticancer activities. For example, certain derivatives containing a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects and offered protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents (Farag et al., 2012). Furthermore, synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown anticancer activity, indicating the therapeutic potential of compounds within this chemical space (Redda & Gangapuram, 2007).

Antimicrobial Activity

Derivatives incorporating a sulfamoyl moiety have been synthesized with the aim of developing new antimicrobial agents. These compounds, through various synthetic routes, have been evaluated for their antibacterial and antifungal activities, showing promising results against a range of pathogens. This highlights the potential of such chemical structures in addressing the need for new antimicrobial treatments (Darwish et al., 2014).

Drug Metabolism and Biocatalysis

In drug metabolism studies, derivatives of biaryl-bis-sulfonamide, similar in structural relevance to the compound , have been utilized to explore the metabolic pathways and potential metabolites formed in mammalian systems. The use of microbial-based biocatalytic systems to produce mammalian metabolites of such compounds offers an innovative approach to drug metabolism research, facilitating the characterization of drug metabolites and aiding in the development of new therapeutic agents with optimized pharmacokinetic profiles (Zmijewski et al., 2006).

特性

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNILXLXCGFQOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

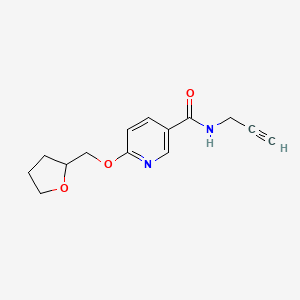

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

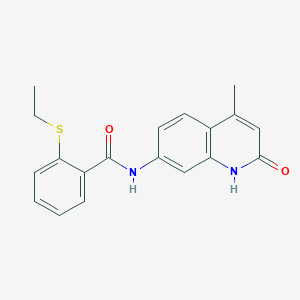

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

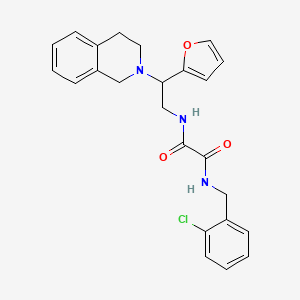

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)